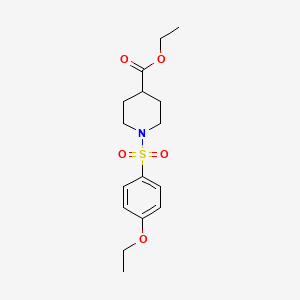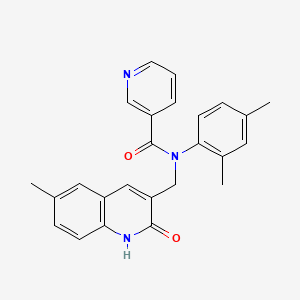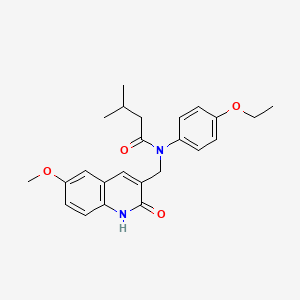
Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC belongs to the class of piperidine derivatives and is a white crystalline powder with a molecular weight of 375.47 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes or receptors in the body. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential for use in various fields such as medicinal chemistry, organic synthesis, and materials science. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate. In medicinal chemistry, further studies are needed to optimize the structure of this compound and improve its efficacy and safety as a drug candidate. In organic synthesis, further studies are needed to explore the potential of this compound as a building block for the synthesis of complex molecules. In materials science, further studies are needed to explore the potential of this compound as a precursor for the synthesis of MOFs with improved properties. Overall, this compound has shown great potential for use in various fields and is a promising area of research for the future.
Synthesemethoden
The synthesis of Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate involves the reaction between 4-ethoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-((4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In organic synthesis, this compound has been used as a building block for the synthesis of various complex molecules. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-21-14-5-7-15(8-6-14)23(19,20)17-11-9-13(10-12-17)16(18)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRHOWJGWFSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide](/img/structure/B7701024.png)


![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)




